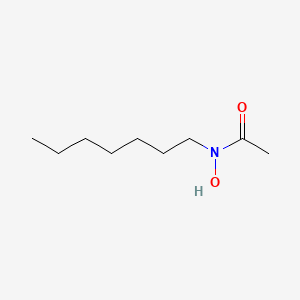![molecular formula C13H18O2 B14601084 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one CAS No. 59480-95-4](/img/structure/B14601084.png)
1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H14O2. It is characterized by a phenyl ring substituted with a hydroxy group and a dimethylpropyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-(1-Hydroxy-2,2-dimethylpropyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-[4-(1-Keto-2,2-dimethylpropyl)phenyl]ethan-1-one.
Reduction: Formation of 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.
Comparison with Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: Similar structure but lacks the ethanone group.
1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone: Similar structure with a different substituent on the phenyl ring.
Uniqueness: 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a carbonyl group allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
59480-95-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[4-(1-hydroxy-2,2-dimethylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O2/c1-9(14)10-5-7-11(8-6-10)12(15)13(2,3)4/h5-8,12,15H,1-4H3 |
InChI Key |
ICDBSDJRHDUKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)





![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)

![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)


![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
